3-Cyclopropyl-4-methoxybut-2-enenitrile chemical properties
3-Cyclopropyl-4-methoxybut-2-enenitrile chemical properties
An In-Depth Technical Guide to 3-Cyclopropyl-4-methoxybut-2-enenitrile
Abstract
This technical guide provides a comprehensive analysis of 3-Cyclopropyl-4-methoxybut-2-enenitrile, a molecule of significant interest for synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively published, this document leverages established chemical principles and data from analogous structures to detail its physicochemical properties, propose robust synthetic methodologies, and explore its potential applications in drug discovery. We will examine the unique structural motifs—a cyclopropyl group, an α,β-unsaturated nitrile, and a methoxy ether—and discuss how they contribute to the molecule's reactivity, metabolic profile, and potential as a versatile chemical building block. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Molecular and Physicochemical Properties
Understanding the fundamental properties of 3-Cyclopropyl-4-methoxybut-2-enenitrile is the first step toward its effective application. The combination of a compact, rigid cyclopropyl ring, a polar nitrile group, and a methoxy substituent creates a unique profile of lipophilicity and polarity.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-Cyclopropyl-4-methoxybut-2-enenitrile | - |
| CAS Number | 1563821-57-7 | [1] |
| Molecular Formula | C₈H₁₁NO | Calculated |
| Molecular Weight | 137.18 g/mol | Calculated |
| Canonical SMILES | COC(C1CC1)=CC#N | Calculated |
Predicted Physicochemical Data
The following properties are calculated based on structural analogy to similar compounds like 3-cyclopropylprop-2-enenitrile and other substituted butenenitriles, offering a baseline for experimental design.[2][3]
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | ~1.5 | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 33.0 Ų | Suggests good potential for oral bioavailability and cell permeability (TPSA < 140 Ų is a common filter). |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, affecting its interaction with protein active sites. |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Methoxy O) | The nitrile and methoxy groups can act as key binding points in receptor pockets. |
| Rotatable Bond Count | 3 | Low number of rotatable bonds imparts conformational rigidity, which can improve binding affinity and reduce entropy loss upon binding. |
Note: Experimental data for properties such as melting point, boiling point, and aqueous solubility are not currently available in public literature but could be determined empirically.
Proposed Synthesis and Mechanistic Rationale
While a specific published synthesis for 3-Cyclopropyl-4-methoxybut-2-enenitrile is not readily found, a highly plausible and efficient route can be designed based on the well-established Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high yield and excellent stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene, which is critical for predictable biological activity.
Retrosynthetic Analysis
The target molecule can be disconnected at the double bond. This suggests a reaction between a phosphonate-stabilized carbanion (containing the nitrile) and a carbonyl compound (the cyclopropyl ketone).
Proposed Synthetic Workflow
The proposed two-step synthesis starts from the commercially available cyclopropyl methyl ketone.
Caption: Proposed synthetic workflow for 3-Cyclopropyl-4-methoxybut-2-enenitrile.
Correction & Refinement: A more direct and logical approach involves the condensation of a suitable ketone with a nitrile. A Knoevenagel or similar condensation of 1-cyclopropylethan-1-one with methoxyacetonitrile using a strong base like Lithium Diisopropylamide (LDA) followed by dehydration would directly yield the target structure.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the Knoevenagel-type condensation approach.
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve methoxyacetonitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Carbanion Formation: Slowly add n-Butyllithium (1.1 eq, 1.6 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the lithiated carbanion. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the nitrile without attacking the nitrile group itself.
-
Condensation: Add a solution of 1-cyclopropylethan-1-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
Workup and Quench: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 3-Cyclopropyl-4-methoxybut-2-enenitrile.
Spectroscopic and Analytical Characterization (Predicted)
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed. The following are the expected spectral signatures.
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¹H NMR (400 MHz, CDCl₃):
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δ 5.3-5.5 ppm (s, 1H): Vinyl proton (=CH-CN). Its chemical shift is influenced by the electron-withdrawing nitrile group.
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δ 3.8-4.0 ppm (s, 2H): Methylene protons (-CH₂-O).
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δ 3.4 ppm (s, 3H): Methoxy protons (-OCH₃).
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δ 1.5-1.7 ppm (m, 1H): Cyclopropyl methine proton (-CH- of cyclopropane).
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δ 0.8-1.2 ppm (m, 4H): Cyclopropyl methylene protons (-CH₂- of cyclopropane). These protons will exhibit complex splitting due to geminal and vicinal coupling.[4]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-165 ppm: Olefinic carbon attached to the cyclopropyl group (C=CH).
-
δ 118-120 ppm: Nitrile carbon (-C≡N).
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δ 95-100 ppm: Olefinic carbon attached to the nitrile group (=CH-CN).
-
δ 70-75 ppm: Methylene carbon (-CH₂-O).
-
δ 58-60 ppm: Methoxy carbon (-OCH₃).
-
δ 10-15 ppm: Cyclopropyl methine carbon.
-
δ 5-10 ppm: Cyclopropyl methylene carbons.
-
-
FT-IR (ATR):
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~2220 cm⁻¹ (strong, sharp): C≡N stretch, characteristic of a conjugated nitrile.
-
~1640 cm⁻¹ (medium): C=C stretch of the α,β-unsaturated system.
-
~1100 cm⁻¹ (strong): C-O-C stretch of the ether linkage.
-
~3080 cm⁻¹ (weak): C-H stretch of the cyclopropyl ring.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated m/z for [M+H]⁺: 138.0913.
-
Calculated m/z for [M+Na]⁺: 160.0733. Finding these exact masses would confirm the elemental composition.
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Reactivity and Potential in Drug Discovery
The molecule's value lies in the unique combination of its functional groups, each contributing to its potential as a scaffold or intermediate in medicinal chemistry.
Key Reactive Sites
-
α,β-Unsaturated Nitrile: This system is a classic Michael acceptor, susceptible to nucleophilic addition at the β-position. This allows for the introduction of a wide range of functional groups.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further derivatization. Nitriles are also known to act as covalent or non-covalent inhibitors of enzymes, particularly cysteine or serine proteases.[5]
-
Cyclopropyl Ring: This moiety is generally stable but can undergo ring-opening reactions under specific catalytic (e.g., with certain transition metals) or radical conditions. More importantly, it serves as a rigid, three-dimensional structural element.
Significance in Medicinal Chemistry
The cyclopropyl group is a valuable "bioisostere" in drug design. It can replace a gem-dimethyl group or a phenyl ring to fine-tune steric bulk, conformation, and metabolic stability. Its introduction often leads to improved potency and a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Structure-Activity Relationship (SAR) insights for the core scaffold.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, handling should be guided by precautions for related α,β-unsaturated nitriles and alkyl cyanides.[6][7]
-
Potential Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can release cyanide in vivo.[7]
-
Irritation: May cause serious eye and skin irritation. May cause respiratory tract irritation.[8]
-
Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[6]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily available.[8]
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed.
-
Store away from strong oxidizing agents, strong acids, and strong bases.
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Conclusion
3-Cyclopropyl-4-methoxybut-2-enenitrile represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry reactions, and its predicted physicochemical properties are favorable for applications in drug discovery. The strategic combination of a cyclopropyl ring for metabolic stability and conformational control, along with a reactive and versatile nitrile functional group, makes it a valuable building block for creating novel therapeutic agents. Further empirical investigation into its synthesis, reactivity, and biological activity is highly warranted.
References
- Material Safety Data Sheet. (n.d.). Dow AgroSciences LLC.
- Safety Data Sheet. (2022, February 9). Cayman Chemical.
- Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- Safety Data Sheet. (2025, September 22). MilliporeSigma.
- Novel processes for the synthesis of cyclopropyl compounds. (2004). Google Patents.
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3-Cyclopropyl-2-methylpent-2-enenitrile. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). Molbank. Retrieved from [Link]
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Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. (n.d.). Arkivoc. Retrieved from [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
3-(4-Methoxyphenyl)prop-2-enenitrile. (n.d.). PubChem. Retrieved from [Link]
-
Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4- diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. (n.d.). ResearchGate. Retrieved from [Link]
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Supporting Information: Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
3-cyclopropylprop-2-enenitrile. (n.d.). PubChemLite. Retrieved from [Link]
Sources
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